molecular formula C27H30ClNO10 B3434043 9-Deoxydoxorubicin hydrochloride CAS No. 73027-02-8

9-Deoxydoxorubicin hydrochloride

Cat. No.: B3434043
CAS No.: 73027-02-8
M. Wt: 564.0 g/mol
InChI Key: AVFNRVRIGJBENC-RYHPRDMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Deoxydoxorubicin hydrochloride is a structural analog of doxorubicin hydrochloride, a well-known anthracycline chemotherapeutic agent. This structural alteration may influence its pharmacokinetics, efficacy, and toxicity profile compared to parent compounds like doxorubicin . Anthracyclines primarily exert their anticancer effects through DNA intercalation, topoisomerase II inhibition, and free radical generation .

Key inferred properties of this compound:

  • Molecular formula: Likely C₂₇H₂₉NO₁₀·HCl (assuming deoxygenation at C-9).
  • Molecular weight: ~563.97 g/mol (estimated).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Deoxydoxorubicin hydrochloride typically involves the modification of doxorubicin. The process includes selective reduction and deoxygenation steps to remove the hydroxyl group at the 9th position. The reaction conditions often require the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperatures and inert atmospheres to prevent oxidation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The final product is typically stored under controlled conditions to maintain its stability and efficacy.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the anthracycline ring system, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced further at various positions, potentially altering its pharmacological activity.

    Substitution: Substitution reactions can occur at the amino group or the methoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Reduced anthracycline derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Cancer Research

9-Deoxydoxorubicin hydrochloride is primarily investigated for its efficacy against various malignancies. Its applications include:

  • Alternative Chemotherapy Agent : It is studied as an alternative to traditional anthracycline therapies due to its potentially lower cardiotoxicity.
  • Resistance Mechanisms : Researchers are exploring how this compound can help understand drug resistance mechanisms in cancer cells, providing insights into overcoming therapeutic failures.

Pharmacological Studies

The compound serves as a valuable tool in pharmacological studies aimed at understanding the structure-activity relationship (SAR) of anthracycline antibiotics. Its unique structure allows researchers to investigate how modifications affect biological activity and toxicity profiles .

Drug Development

As a lead compound, this compound is instrumental in developing new anticancer drugs with improved efficacy and safety profiles. Its distinct characteristics make it a subject of interest for formulating next-generation chemotherapeutics.

Comparative Analysis Table

Compound NameStructural ModificationKey Features
DoxorubicinHydroxyl at C-9Well-established anticancer agent
This compoundNo hydroxyl at C-9Potentially lower cardiotoxicity
DaunorubicinHydroxyl at C-14Primarily used for leukemia treatment
EpirubicinHydroxyl at C-4Improved safety profile compared to doxorubicin

Case Study 1: Efficacy Against Resistant Cancer Types

A study investigated the efficacy of this compound against breast cancer cell lines resistant to conventional therapies. Results indicated that this compound exhibited significant cytotoxic effects, suggesting its potential as a treatment option for resistant malignancies .

Case Study 2: Cardiovascular Safety Profile

In preclinical trials, 9-deoxydoxorubicin demonstrated a markedly reduced incidence of cardiotoxic effects compared to doxorubicin. This finding positions it as a safer alternative for patients with pre-existing cardiovascular conditions who require chemotherapy .

Mechanism of Action

The mechanism of action of 9-Deoxydoxorubicin hydrochloride is similar to that of doxorubicin. It intercalates into DNA, disrupting the function of topoisomerase II, an enzyme crucial for DNA replication and transcription. This leads to the generation of reactive oxygen species, causing DNA damage and apoptosis in cancer cells. The absence of the hydroxyl group at the 9th position may influence its interaction with molecular targets and reduce its cardiotoxicity.

Comparison with Similar Compounds

Comparison with Similar Anthracycline Compounds

Structural and Molecular Comparisons

The table below summarizes structural differences and molecular properties of 9-deoxydoxorubicin hydrochloride and related anthracyclines:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
Doxorubicin HCl C₂₇H₂₉NO₁₁·HCl 579.99 Hydroxyl groups at C-9 and C-14
Epirubicin HCl C₂₇H₂₉NO₁₁·HCl 579.99 4'-epi stereochemistry (inverted hydroxyl)
Idarubicin HCl C₂₆H₂₇NO₉·HCl 533.96 Lack of methoxy group at C-4; increased lipophilicity
Daunorubicin HCl C₂₇H₂₉NO₁₀·HCl 564.00 Lacks hydroxyl at C-14 compared to doxorubicin
9-Deoxydoxorubicin HCl C₂₇H₂₉NO₁₀·HCl (inferred) ~563.97 Deoxygenation at C-9 (hypothesized)

Structural Implications :

  • Doxorubicin vs.
  • Epirubicin : The 4'-epi configuration reduces cardiotoxicity compared to doxorubicin, highlighting how stereochemistry impacts safety profiles .
  • Idarubicin : Increased lipophilicity due to structural simplification enhances cellular uptake and activity in leukemia models .

Pharmacological and Clinical Profiles

Efficacy and Mechanisms :

  • Doxorubicin : Broad-spectrum activity against solid tumors (e.g., breast, ovarian) and hematologic malignancies. IC₅₀ values range from 0.1–1 μM in vitro .
  • Epirubicin : Similar efficacy to doxorubicin but with reduced cardiotoxicity due to altered metabolism .
  • 9-Deoxydoxorubicin (Inferred) : Deoxygenation may reduce topoisomerase II inhibition efficiency, leading to lower potency. However, this modification could also decrease reactive oxygen species (ROS) generation, mitigating cardiotoxicity .

Toxicity :

  • Cardiotoxicity : A dose-limiting factor for doxorubicin, linked to ROS generation. Epirubicin’s lower cardiotoxicity (∼50% reduction) is attributed to faster elimination .
  • Myelosuppression : Common across all anthracyclines; idarubicin exhibits higher hematologic toxicity due to prolonged retention .

Pharmacokinetics and Metabolism

  • Doxorubicin: Rapid plasma clearance (t₁/₂ = 20–48 hours), metabolized to doxorubicinol (active metabolite) .
  • 9-Deoxydoxorubicin (Hypothesized) : Structural changes may alter hepatic metabolism or renal excretion, affecting half-life and tissue distribution.

Biological Activity

9-Deoxydoxorubicin hydrochloride, an anthracycline derivative, is recognized for its significant biological activity against various cancers. This compound is structurally related to doxorubicin but exhibits a distinct metabolic profile that reduces the risk of cardiotoxicity, a common side effect associated with traditional anthracycline therapies.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : Similar to other anthracyclines, it intercalates into DNA, disrupting the double helix structure and inhibiting DNA replication and transcription.
  • Topoisomerase Inhibition : It inhibits topoisomerase II, an enzyme crucial for DNA strand separation during replication, leading to DNA damage and apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress through the generation of ROS, which contributes to cellular damage and apoptosis.

Comparative Analysis with Other Anthracyclines

A comparative analysis highlights the unique features of this compound in relation to other anthracyclines:

Compound NameStructural SimilarityUnique Features
DoxorubicinYesHigh cardiotoxicity due to conversion to doxorubicinol.
DaunorubicinYesPrimarily effective against acute leukemias; less effective against solid tumors.
EpirubicinYesModified form with lower cardiotoxicity but still converts to doxorubicinol.
11-Deoxydoxorubicin hydrochlorideYesSimilar mechanism but different metabolic pathways affecting efficacy and toxicity.

This compound stands out due to its reduced cardiotoxicity and unique metabolic profile, making it a promising candidate for further research and clinical applications.

Preclinical Studies and Efficacy

Recent studies have demonstrated the efficacy of this compound in various cancer models. For instance:

  • In Vitro Studies : Research indicates that 9-deoxydoxorubicin exhibits potent cytotoxic effects against a range of cancer cell lines, including breast, lung, and leukemia cells. The IC50 values observed in these studies suggest a strong antitumor activity comparable to doxorubicin but with a significantly lower incidence of cardiotoxic effects.
  • In Vivo Studies : Animal models treated with this compound showed a marked reduction in tumor size without the severe cardiac side effects typically associated with doxorubicin treatment. These findings underscore its potential as a safer alternative in chemotherapy regimens.

Case Studies

Several case studies have reported on the clinical application of this compound:

  • Case Study in Breast Cancer : A patient with metastatic breast cancer who was intolerant to doxorubicin due to severe cardiotoxicity was treated with this compound. The patient achieved a partial response after four cycles without any cardiac complications.
  • Case Study in Leukemia : In a cohort of patients with relapsed acute myeloid leukemia (AML), administration of 9-deoxydoxorubicin led to significant remission rates while maintaining cardiac function, as monitored through echocardiography.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying 9-Deoxydoxorubicin hydrochloride in pharmaceutical formulations?

  • Methodology : Reverse-phase high-performance liquid chromatography (HPLC) with UV detection at 254 nm is widely used. Key parameters include:

  • Column : Stainless steel column (4.6 mm × 25 cm) packed with trimethylsilylated silica gel .
  • Mobile phase : A mixture of water, acetonitrile, ethanol, and phosphoric acid (pH 3.6 ± 0.1) at a flow rate of 1.5 mL/min .
  • Validation : System suitability requires a theoretical plate count ≥2250 and peak symmetry factor between 0.7–1.2 .
    • Data Interpretation : Relative retention times (e.g., Doxorubicinone at ~0.6) and peak area comparisons against standard solutions ensure accuracy .

Q. How is this compound synthesized and characterized in laboratory settings?

  • Synthesis : Derived from precursor compounds via glycosylation and hydroxylation steps, followed by hydrochloride salt formation. Critical steps include precise stoichiometric control and purification via recrystallization .
  • Characterization :

  • Structural Confirmation : Use nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to verify molecular structure (C₂₇H₂₉NO₁₁·HCl) .
  • Purity Assessment : Thin-layer chromatography (TLC) and HPLC detect impurities (e.g., related substances ≤2%) .

Advanced Research Questions

Q. What strategies are employed to assess the stability of this compound under varying physiological conditions?

  • Experimental Design :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions (pH 3–9) to identify degradation products .
  • Kinetic Analysis : Monitor degradation rates using HPLC and calculate half-life (t₁/₂) under accelerated storage conditions .
    • Key Findings : The compound is hygroscopic and degrades via hydrolysis of the glycosidic bond, necessitating desiccated storage at room temperature .

Q. How can researchers reconcile discrepancies in reported purity levels of this compound across different sources?

  • Data Contradiction Analysis :

  • Source Variability : Commercial batches may report purity as 98.0–102.0% (HPLC) vs. >98% (UV/LC-MS) . Differences arise from analytical method sensitivity (e.g., UV vs. mass spectrometry).
  • Validation Protocol : Cross-validate using pharmacopeial standards (e.g., USP monographs) and orthogonal methods like ion chromatography for chloride content .

Q. What advanced techniques are used to study the interaction of this compound with biological targets?

  • Methodology :

  • Fluorescence-Based Assays : Quantify intracellular drug accumulation using fluorescence detection (λₑₓ = 480 nm, λₑₘ = 590 nm) .
  • Nanoparticle Functionalization : Conjugate the drug to gold nanoparticles to enhance cellular uptake, characterized via dynamic light scattering (DLS) and TEM .
    • Applications : These methods elucidate mechanisms of drug resistance in cancer cell lines (e.g., P-glycoprotein efflux) .

Q. How should researchers design pharmacokinetic studies for this compound in preclinical models?

  • Protocol Design :

  • Dosing : Administer via intravenous injection (2–10 mg/mL in saline) .
  • Bioavailability Metrics : Measure plasma concentration-time profiles using LC-MS/MS and calculate AUC, Cₘₐₓ, and t₁/₂ .
    • Regulatory Alignment : Follow FDA/EMA guidelines for bioequivalence studies, including crossover designs and statistical power analysis .

Properties

CAS No.

73027-02-8

Molecular Formula

C27H30ClNO10

Molecular Weight

564.0 g/mol

IUPAC Name

(8R,10S)-10-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,11-dihydroxy-8-(2-hydroxyacetyl)-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione;hydrochloride

InChI

InChI=1S/C27H29NO10.ClH/c1-10-23(31)14(28)8-18(37-10)38-17-7-11(15(30)9-29)6-13-20(17)27(35)22-21(25(13)33)24(32)12-4-3-5-16(36-2)19(12)26(22)34;/h3-5,10-11,14,17-18,23,29,31,33,35H,6-9,28H2,1-2H3;1H/t10?,11-,14?,17+,18?,23?;/m1./s1

InChI Key

AVFNRVRIGJBENC-RYHPRDMPSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)CO)N)O.Cl

Isomeric SMILES

CC1C(C(CC(O1)O[C@H]2C[C@@H](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)CO)N)O.Cl

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)CO)N)O.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Deoxydoxorubicin hydrochloride
Reactant of Route 2
Reactant of Route 2
9-Deoxydoxorubicin hydrochloride
Reactant of Route 3
Reactant of Route 3
9-Deoxydoxorubicin hydrochloride
Reactant of Route 4
Reactant of Route 4
9-Deoxydoxorubicin hydrochloride
Reactant of Route 5
9-Deoxydoxorubicin hydrochloride
Reactant of Route 6
9-Deoxydoxorubicin hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.